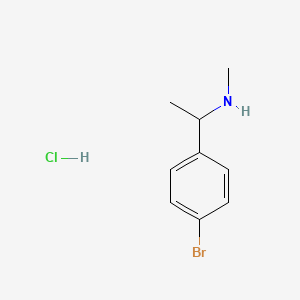

1-(4-Bromophenyl)-N-methylethanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Bromophenyl)-N-methylethanamine hydrochloride is a chemical compound known for its applications in various scientific fields. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethanamine group. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-N-methylethanamine hydrochloride typically involves the bromination of aniline derivatives followed by reductive amination. The process begins with the bromination of 4-bromoaniline, which is then subjected to reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride. The final product is obtained as a hydrochloride salt by treating the amine with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-N-methylethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles like hydroxylamine, alkyl halides, basic or neutral conditions.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Hydroxylated, aminated, or alkylated derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-N-methylethanamine hydrochloride finds applications in various scientific research fields:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the study of biological pathways and interactions due to its structural similarity to certain neurotransmitters.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-N-methylethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bromine atom in the phenyl ring enhances its binding affinity to certain targets, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

- 1-(4-Bromophenyl)piperazine hydrochloride

- 4-Bromophenylhydrazine hydrochloride

- Brorphine

Comparison: 1-(4-Bromophenyl)-N-methylethanamine hydrochloride is unique due to its specific structural features, such as the presence of a bromine atom and an ethanamine group. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, 1-(4-Bromophenyl)piperazine hydrochloride has a piperazine ring instead of an ethanamine group, leading to different pharmacological effects .

Biological Activity

1-(4-Bromophenyl)-N-methylethanamine hydrochloride, also known as 4-bromo-N-methyl-1-phenylethanamine hydrochloride, is a compound with significant biological activity. It is characterized by its bromophenyl group, which enhances its interaction with various biological targets. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicine and research.

Chemical Structure

- Molecular Formula : C8H10BrN

- CAS Number : 799293-97-3

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the amine : The reaction of 4-bromobenzaldehyde with N-methylamine under acidic conditions.

- Hydrochloride formation : The resultant amine is treated with hydrochloric acid to form the hydrochloride salt.

Table 1: Summary of Synthesis Steps

| Step | Reaction | Conditions |

|---|---|---|

| 1 | 4-Bromobenzaldehyde + N-Methylamine | Acidic medium |

| 2 | Resultant amine + HCl | Formation of hydrochloride |

The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes. The presence of the bromine atom enhances lipophilicity, allowing for better membrane penetration and receptor binding.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anxiolytic Activity : Studies have shown that derivatives similar to this compound demonstrate anxiolytic properties comparable to established anxiolytics like diazepam .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further research is needed to establish efficacy .

- Neuroprotective Effects : There is emerging evidence suggesting that compounds with similar structures may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases .

Case Studies

- Anxiolytic Potential : A study evaluating a series of quinoxaline derivatives found that compounds structurally related to 1-(4-Bromophenyl)-N-methylethanamine exhibited significant anxiolytic effects in animal models . The most active compound in the study showed a marked reduction in anxiety-like behaviors.

- Antimicrobial Efficacy : Another research effort assessed the antimicrobial properties of related compounds against various bacterial strains. Results indicated varying degrees of effectiveness, warranting further investigation into structure-activity relationships .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anxiolytic | Significant anxiety reduction | |

| Antimicrobial | Variable effectiveness against bacteria | |

| Neuroprotective | Potential benefits in neurodegeneration |

Research Applications

The compound's unique structure and biological activity make it a candidate for various research applications:

- Drug Development : Its potential as an anxiolytic agent opens avenues for developing new therapeutic agents for anxiety disorders.

- Chemical Biology : As a tool compound, it can be used to probe biological pathways involving neurotransmitter systems.

- Pharmaceutical Research : Its synthesis and modification can lead to the discovery of new drugs targeting specific receptors.

Properties

IUPAC Name |

1-(4-bromophenyl)-N-methylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.ClH/c1-7(11-2)8-3-5-9(10)6-4-8;/h3-7,11H,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXYPWCMBWZLQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)NC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.